

Physical and chemical properties of 2-Ethylhexyl 2-ethylhexanoate

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Compound of Interest

Compound Name: 2-Ethylhexyl 2-ethylhexanoate

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An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate

This guide provides a comprehensive technical overview of **2-Ethylhexyl 2-ethylhexanoate**, a branched-chain ester widely utilized across the cosmetic, personal care, and industrial sectors. This document delves into the core physical and chemical properties, reactivity, and analytical methodologies pertinent to researchers, formulation scientists, and drug development professionals. A critical examination of its safety profile, grounded in its chemical behavior, is also presented to ensure a complete scientific understanding.

Core Identity and Applications

2-Ethylhexyl 2-ethylhexanoate (CAS No. 7425-14-1) is a synthetic ester formed from 2-ethylhexanoic acid and 2-ethyl-1-hexanol.[1][2] It is also commonly known by the INCI name Ethylhexyl Ethylhexanoate.[3] Functionally, it is a colorless, clear liquid with excellent solubility in organic solvents.[4][5] Its primary commercial applications stem from its properties as an emollient, solvent, viscosity modifier, and plasticizer.[4][5][6] It is a key ingredient in formulations for lotions, creams, and other personal care products, where it imparts a non-greasy, smooth feel.[7] In industrial settings, it serves as a lubricant and dispersing agent.[5]

Physicochemical Properties

The physical characteristics of **2-Ethylhexyl 2-ethylhexanoate** define its behavior in formulations and its performance in various applications. These properties are summarized below.

Property	Value	Source(s)
CAS Number	7425-14-1	[4][8][9]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[3][4]
Molecular Weight	256.42 g/mol	[3][4]
Appearance	Colorless to light yellow clear liquid	[3][5]
Melting Point	-18.1 °C (estimate)	[5][8]
Boiling Point	~288.3 - 299.7 °C	[5][8]
Density	~0.863 g/cm ³	[5][10]
Refractive Index	~1.437	[5]
Flash Point	137.1 °C	[5][10]
Vapor Pressure	0.0 ± 0.6 mmHg at 25°C (Predicted)	[5]
Solubility	Slightly soluble in Acetone, Chloroform, Methanol.[8] Excellent solubility in organic solvents.[5]	

Chemical Structure and Reactivity

Understanding the chemical nature of **2-Ethylhexyl 2-ethylhexanoate** is fundamental to predicting its stability, compatibility, and toxicological profile.

Molecular Structure

The molecule consists of a central ester functional group derived from a C8 carboxylic acid (2-ethylhexanoic acid) and a C8 alcohol (2-ethylhexanol). The branched nature of both the acid and alcohol moieties contributes to its liquid state at room temperature and its desirable emollient properties.

Caption: Chemical structure of **2-Ethylhexyl 2-ethylhexanoate**.

Synthesis Pathways

Fischer Esterification: The primary industrial synthesis route is the Fischer esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol, typically under acid catalysis, to form the ester and water.^[2]

Enzymatic Synthesis: Modern, more environmentally friendly methods utilize biocatalysis. A notable example is the direct esterification using an immobilized lipase, such as Novozym 435, in a solvent like n-hexane.^{[7][11]} This approach can achieve high conversion rates under milder conditions. The reaction kinetics often follow a Ping-Pong Bi-Bi mechanism, where the enzyme is inhibited by high concentrations of the 2-ethylhexanoic acid substrate.^{[11][12]}

Chemical Stability and Reactivity

2-Ethylhexyl 2-ethylhexanoate is generally stable under normal storage conditions. However, its reactivity is dominated by the ester linkage.

- **Hydrolysis:** The most significant reaction is hydrolysis, where the ester bond is cleaved by water to yield the parent alcohol (2-ethyl-1-hexanol) and carboxylic acid (2-ethylhexanoic acid).^{[1][2]} This reaction can be catalyzed by acids, bases, or enzymes (esterases) present in biological systems.^[1] The propensity for hydrolysis is a critical factor in its toxicological assessment, as the properties of the hydrolysis products often dictate the overall biological effect.^{[1][2]}
- **Incompatible Materials:** It can react with strong oxidizing materials.^[5] Contact with strong acids or bases should be avoided as they will catalyze hydrolysis.
- **Thermal Decomposition:** When heated to decomposition, it can emit acrid smoke and irritating fumes.^[5] The thermal degradation of similar long-chain esters typically proceeds through multi-stage processes influenced by temperature and atmosphere.^[13]

Experimental Protocols for Analysis

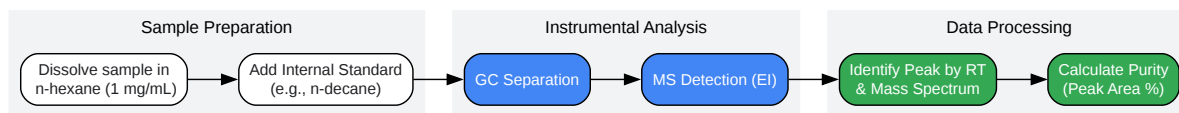
For researchers and quality control professionals, standardized analytical methods are essential for verifying the identity, purity, and stability of **2-Ethylhexyl 2-ethylhexanoate**.

Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like **2-Ethylhexyl 2-ethylhexanoate**. It can effectively separate the target compound from starting materials (2-ethylhexanol, 2-ethylhexanoic acid) and other impurities.

Methodology:

- **Sample Preparation:** Prepare a 1 mg/mL solution of the sample in a high-purity solvent such as n-hexane or ethyl acetate.
- **Internal Standard:** Add an appropriate internal standard (e.g., n-decane) for quantitative analysis.[\[11\]](#)
- **GC Injection:** Inject 1 μ L of the prepared sample into the GC system.
- **Chromatographic Separation:**
 - **Column:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Oven Program:** Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to a final temperature of 250°C and hold for 5 minutes.[\[11\]](#)
- **Mass Spectrometry Detection:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 400.
 - **Source Temperature:** 230°C.
- **Data Analysis:** Identify the **2-Ethylhexyl 2-ethylhexanoate** peak by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).[\[3\]](#) The purity is determined by the relative peak area.



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Caption: Workflow for GC-MS analysis of **2-Ethylhexyl 2-ethylhexanoate**.

Protocol: Assessment of Hydrolytic Stability

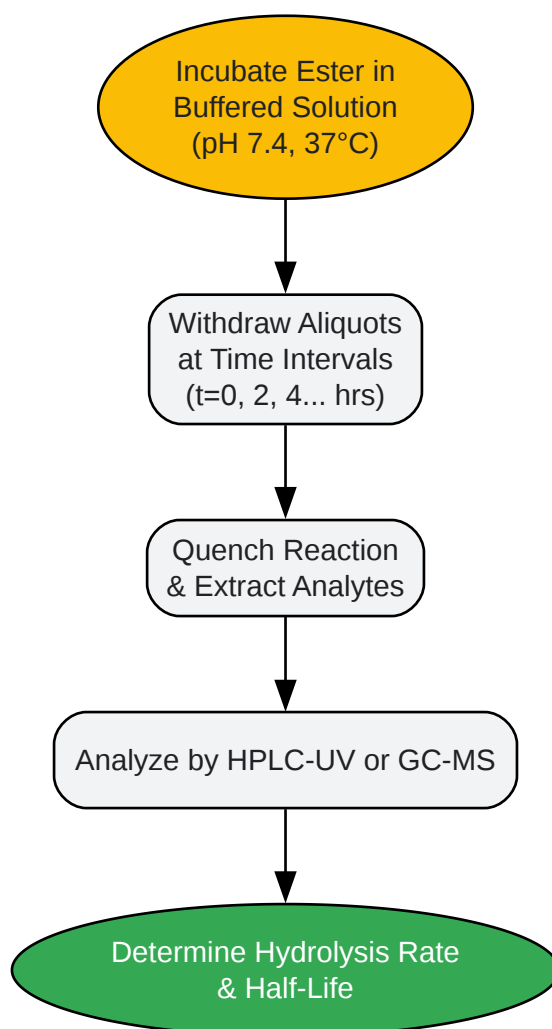
This protocol assesses the rate of hydrolysis under controlled conditions, which is crucial for predicting shelf-life in aqueous formulations and for understanding its metabolic fate.

Methodology:

- **Reaction Setup:** Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 to simulate physiological conditions) containing a known concentration of **2-Ethylhexyl 2-ethylhexanoate** (e.g., 100 µg/mL). A co-solvent like acetonitrile may be needed to ensure solubility.
- **Incubation:** Incubate the solution in a sealed vial at a constant temperature (e.g., 37°C or 50°C for accelerated testing).
- **Time-Point Sampling:** At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the reaction mixture.
- **Quenching & Extraction:** Immediately quench the reaction by adding the aliquot to a cold solvent (e.g., acetonitrile) to stop further hydrolysis. If necessary, perform a liquid-liquid extraction to isolate the analytes.
- **Analysis:** Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection or GC-MS.
 - **HPLC Method:** Use a C18 column and a mobile phase gradient of water and acetonitrile to separate the parent ester from the hydrolysis product, 2-ethylhexanoic acid. Monitor the

disappearance of the parent ester peak and the appearance of the acid peak over time.

- Data Interpretation: Plot the concentration of **2-Ethylhexyl 2-ethylhexanoate** versus time to determine the rate of hydrolysis (e.g., calculate the half-life).



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Caption: Experimental workflow for hydrolytic stability testing.

Safety and Toxicological Profile

The safety assessment of **2-Ethylhexyl 2-ethylhexanoate** is closely linked to its hydrolysis products.

- Irritation: The compound is considered a mild skin and eye irritant.[5]

- **Reproductive Toxicity:** The most significant hazard is its classification as a substance suspected of damaging the unborn child (GHS Reproductive Toxicity Category 2; H361d).[3][14] This classification is not based on the ester itself but on the known developmental toxicity of its hydrolysis product, 2-ethylhexanoic acid (2-EHA).[1][2] 2-EHA has demonstrated developmental toxic effects in animal studies.[1][15] Therefore, any exposure scenario that could lead to significant hydrolysis, such as dermal application of a leave-on product, requires careful risk assessment.[1]
- **Handling Precautions:** Due to its hazard classification, safe handling is paramount. Work should be conducted in a well-ventilated area.[10] Personal protective equipment, including impervious gloves and safety goggles, should be worn to avoid skin and eye contact.[10] Special instructions should be obtained before use, and exposure should be avoided, particularly for individuals of reproductive age.[14]

Conclusion

2-Ethylhexyl 2-ethylhexanoate is a versatile ester with valuable properties for the cosmetic and industrial fields. Its physical characteristics make it an effective emollient and lubricant. However, its chemical reactivity, particularly its susceptibility to hydrolysis, is a critical consideration for formulation stability and, more importantly, for human safety. The reproductive toxicity associated with its metabolite, 2-ethylhexanoic acid, necessitates rigorous risk assessment and strict adherence to safe handling protocols. A thorough understanding of these interconnected physical, chemical, and toxicological properties is essential for any scientist or professional working with this compound.

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